2-(2-Bromoethyl)-6-methylpyridine hydrobromide
Overview
Description
2-(2-Bromoethyl)-6-methylpyridine hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromoethyl group and a methyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-6-methylpyridine hydrobromide typically involves the bromination of 6-methylpyridine followed by the introduction of a bromoethyl group. One common method includes the reaction of 6-methylpyridine with bromine in the presence of a suitable solvent and catalyst to form 2-bromo-6-methylpyridine. This intermediate is then reacted with ethylene dibromide under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-6-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of ethyl-substituted pyridines.
Scientific Research Applications
2-(2-Bromoethyl)-6-methylpyridine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-6-methylpyridine hydrobromide involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. This property is particularly useful in the synthesis of complex organic compounds and in the study of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: A related compound with a similar bromoethyl group but different functional groups attached to the nitrogen atom.
2-(Bromomethyl)pyridine hydrobromide: Another pyridine derivative with a bromomethyl group instead of a bromoethyl group.
6-Methylpyridine: The parent compound without the bromoethyl substitution.
Uniqueness
2-(2-Bromoethyl)-6-methylpyridine hydrobromide is unique due to the presence of both a bromoethyl group and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-bromoethyl)-6-methylpyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-7-3-2-4-8(10-7)5-6-9;/h2-4H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHQNJIEGCDQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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